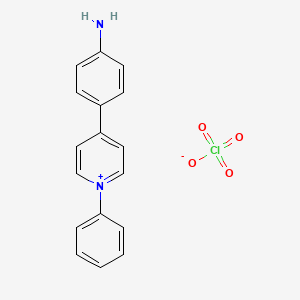
1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by a fused ring structure, which often imparts unique chemical and physical properties. This particular compound is notable for its multiple methyl groups and a ketone functional group, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves multi-step organic reactions. Common starting materials might include simpler naphthalene derivatives, which are then subjected to alkylation, hydrogenation, and oxidation reactions under controlled conditions. Catalysts such as palladium or platinum may be used to facilitate hydrogenation, while strong acids or bases might be employed for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH would be essential to maintain consistency and safety.
化学反应分析
Types of Reactions
1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction would produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a model compound for studying enzyme interactions.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Could be used in the manufacture of fragrances or other specialty chemicals.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the ketone group could facilitate interactions with nucleophiles, while the methyl groups might influence its hydrophobicity and membrane permeability.
相似化合物的比较
Similar Compounds
Tetralin: A hydrogenated derivative of naphthalene, used as a solvent and chemical intermediate.
Decalin: Another hydrogenated naphthalene derivative, used in industrial applications.
1,2,3,4-Tetrahydronaphthalene: Similar structure but with fewer methyl groups.
Uniqueness
1,4a,7,7-Tetramethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group
属性
CAS 编号 |
61187-83-5 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
1,4a,7,7-tetramethyl-4,5,6,8-tetrahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C14H22O/c1-10-11-9-13(2,3)7-8-14(11,4)6-5-12(10)15/h5-9H2,1-4H3 |
InChI 键 |
MGKFIJFWUHGDQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC(CCC2(CCC1=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



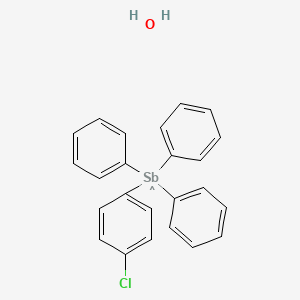
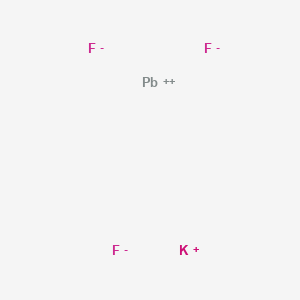
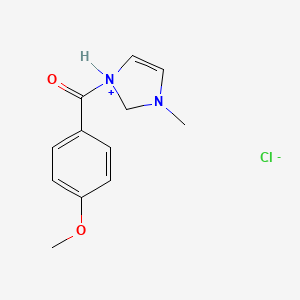
![5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14590649.png)
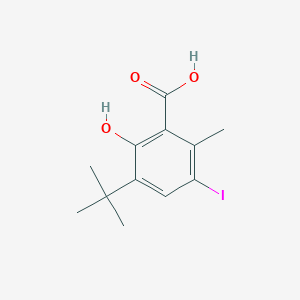
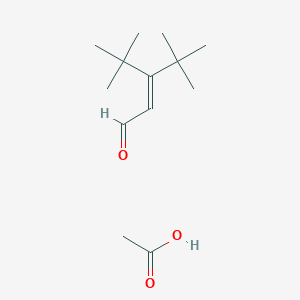
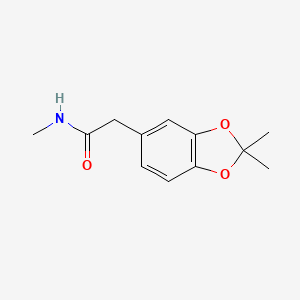
![3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one](/img/structure/B14590688.png)
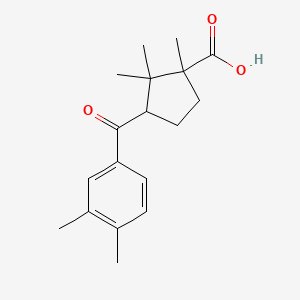
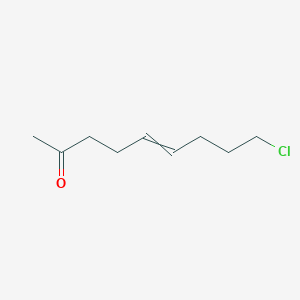
![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
